molecular formula C11H14O3 B8348086 2,5-Dimethoxyphenyl vinyl carbinol

2,5-Dimethoxyphenyl vinyl carbinol

Cat. No.: B8348086
M. Wt: 194.23 g/mol
InChI Key: MVLIFSVTOLCWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxyphenyl vinyl carbinol is a substituted benzyl alcohol derivative characterized by a 2,5-dimethoxyphenyl group attached to a vinyl carbinol moiety. Key features include:

  • Functional groups: Methoxy (-OCH₃) at the 2- and 5-positions of the benzene ring, a vinyl (-CH₂-CH₂) group, and a carbinol (-CH₂-OH) group.
  • Hypothetical molecular formula: Based on nomenclature, likely C₁₁H₁₄O₃.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h4-7,10,12H,1H2,2-3H3

InChI Key

MVLIFSVTOLCWBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights critical distinctions between 2,5-dimethoxyphenyl vinyl carbinol and structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
This compound C₁₁H₁₄O₃ (hyp.) 194.23 (calc.) 2,5-dimethoxy, vinyl carbinol Not reported
25H-NBOH C₁₇H₂₁NO₃ 287.35 2,5-dimethoxy, ethylamino-methylphenol Active serotonergic agent
2,5-Dimethylphenyl methyl carbinol C₁₀H₁₄O 150.22 2,5-dimethyl, methyl carbinol No activity specified

Key observations :

  • Methoxy vs. methyl substituents: The dimethoxy groups in 25H-NBOH and the target compound enhance polarity and electron-donating effects compared to the dimethyl groups in 2,5-dimethylphenyl methyl carbinol. This likely increases solubility in polar solvents and influences receptor binding in bioactive analogs like 25H-NBOH .
  • Vinyl vs.

Physicochemical and Reactivity Trends

  • Polarity: Methoxy groups increase polarity relative to methyl substituents. For example, 25H-NBOH (C₁₇H₂₁NO₃) has a higher molecular weight and polarity than 2,5-dimethylphenyl methyl carbinol (C₁₀H₁₄O), which may correlate with differences in pharmacokinetics .

Research Findings from Analogous Compounds

  • 25H-NBOH: Exhibits potent agonism at serotonin receptors (5-HT₂A), attributed to its 2,5-dimethoxyphenyl group and ethylamino linker . This underscores the pharmacological significance of methoxy-substituted aromatic systems.
  • 2,5-Dimethylphenyl methyl carbinol: Lacks reported bioactivity, suggesting that methyl substituents and saturated carbinol groups may limit receptor engagement compared to methoxy or unsaturated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.